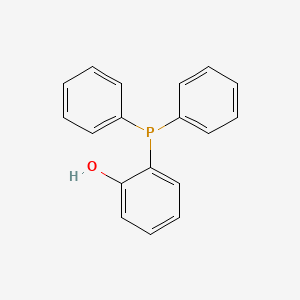

2-(Diphenylphosphino)phenol

Übersicht

Beschreibung

2-(Diphenylphosphino)phenol is an organophosphorus compound with the molecular formula C18H15OP. It is characterized by the presence of a phosphine group (PPh2) attached to a phenol moiety. This compound is known for its versatility as a ligand in coordination chemistry, particularly in the formation of metal complexes.

Wissenschaftliche Forschungsanwendungen

2-(Diphenylphosphino)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

Biology: The compound’s metal complexes are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of metal-based therapeutics.

Industry: It is used in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions.

Wirkmechanismus

Target of Action

2-(Diphenylphosphino)phenol, also known as (2-Hydroxyphenyl)diphenylphosphine , is a phosphine ligand. Phosphine ligands are organophosphorus compounds that are commonly used in inorganic and organometallic chemistry . The primary targets of this compound are transition metals, as it acts as a chelating ligand for these metals .

Mode of Action

The compound interacts with its targets (transition metals) through a process known as chelation. Chelation involves the formation of multiple bonds between a ligand (in this case, this compound) and a metal ion (the target). This interaction results in the formation of a metal-ligand complex . The mode of complexation is relevant to trapping of metal ions in humic acids and related environmental ion exchange systems with phenolate functions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the metabolism of phenolic compounds . Phenolic compounds are secondary metabolites of plants and are synthesized and accumulated in response to environmental stress . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The compound’s molecular weight (27828 g/mol) and its solid form suggest that its bioavailability may be influenced by these factors.

Result of Action

The result of the action of this compound is the formation of metal-ligand complexes . These complexes can have various applications, including the formation of ethylene copolymers and the silylation of aryl halides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to chelate transition metals can be affected by the presence and concentration of these metals in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

2-(Diphenylphosphino)phenol plays a significant role in biochemical reactions, particularly in the formation of ethylene copolymers and the silylation of aryl halides . It interacts with various enzymes and proteins, including those involved in the preparation of hydroxy (phosphinoxy)biphenyls. The nature of these interactions is primarily catalytic, facilitating the formation of complex organic compounds.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cancer cells. It functions as a dual-channel fluorescence agent for diagnosing a wide range of cancer cell types . The compound efficiently penetrates cancer cell membranes via active transport by organic-anion transporting polypeptide (OATP) transporters, which are overexpressed in many types of cancer cells. Once inside the cell, it is activated by intracellular cysteine and glutathione, producing green-emission aminopyronin NP and red-emission thiopyronin SP, thereby enabling dual-channel fluorescence diagnosis with excellent contrast.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions . These interactions facilitate the formation of complex organic structures, influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and catalytic efficiency in various reactions . Long-term studies on its degradation and stability are limited. Observations in in vitro and in vivo studies suggest that the compound maintains its catalytic properties over extended periods, with minimal degradation.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to phenolic compounds. It interacts with enzymes and cofactors involved in the shikimate and phenylpropanoid pathways . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with OATP transporters facilitates its efficient uptake by cancer cells . This targeted transport mechanism ensures its localization and accumulation in specific cellular compartments, enhancing its diagnostic and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily within cancer cells, where it is activated by intracellular cysteine and glutathione . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The dual-channel fluorescence properties of the compound enable precise imaging and diagnosis of cancer cells at the subcellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Diphenylphosphino)phenol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diphenylphosphino)phenol undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxide.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Coordination: The compound acts as a ligand, forming complexes with transition metals.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or oxygen can be used for oxidation reactions.

Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Coordination: Transition metal salts like nickel chloride or cobalt acetate are used to form metal complexes.

Major Products

Oxidation: Diphenylphosphine oxide.

Substitution: Alkyl or acyl derivatives of this compound.

Coordination: Metal complexes with various geometries, such as square-planar or octahedral structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylphosphine: Another widely used phosphine ligand, but lacks the phenolic hydroxyl group.

2-(Diphenylphosphino)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Bis(diphenylphosphino)methane: Contains two phosphine groups but lacks the phenolic moiety.

Uniqueness

2-(Diphenylphosphino)phenol is unique due to its ambivalent (hard/soft) chelating properties, allowing it to form stable complexes with a wide range of metal ions. The presence of both phosphine and phenolic groups provides versatility in coordination chemistry, making it a valuable ligand for various applications.

Eigenschaften

IUPAC Name |

2-diphenylphosphanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOYIFINVBZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332321 | |

| Record name | 2-(Diphenylphosphino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-10-6 | |

| Record name | 2-(Diphenylphosphino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60254-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-(Diphenylphosphino)phenol be used to develop luminescent materials?

A2: Yes, research has shown that incorporating this compound as an auxiliary ligand in heteroleptic C^N cyclometalated iridium complexes can significantly enhance their luminescent performance []. While the exact mechanism is still under investigation, this suggests its potential in developing new, efficient luminescent materials.

Q2: Does this compound exhibit any catalytic activity?

A3: Yes, cationic zirconocene complexes utilizing this compound have demonstrated catalytic activity in the dehydrogenation of amine boranes []. This behavior is similar to main-group Frustrated Lewis Pairs (FLPs), but these zirconocene complexes operate catalytically, offering a significant advantage over stoichiometric FLP systems [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B1213521.png)

![12-{[4-(Tert-butyl)phenyl]methyl}-8,9-dimethoxy-5,6-dihydro-2H--1,3-dioxoleno[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B1213524.png)

![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)

![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)